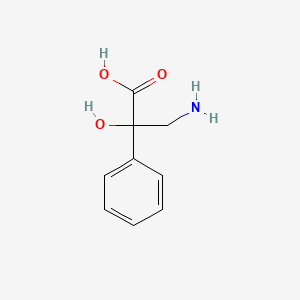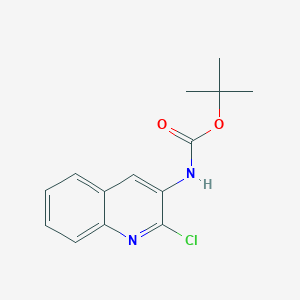
tert-butyl N-(2-chloroquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(2-chloroquinolin-3-yl)carbamate” is a chemical compound with the CAS number 742698-74-4 . It has a molecular weight of 278.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) . This indicates that the compound has a quinoline ring, a carbamate group, and a tert-butyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for its potent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, represents a significant step forward in antimalarial drug development. It showcases the potential of synthetic quinolines derived from cheap and readily available starting materials in addressing global health challenges related to malaria (O’Neill et al., 2009).
Corrosion Inhibition
Research into organic compounds based on 8-hydroxyquinoline has led to the development of new materials for corrosion protection. Specifically, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The studies demonstrate the compound's effectiveness in protecting against corrosion, highlighting its potential application in industrial settings (Faydy et al., 2019).
Chemical Synthesis and Material Science
The synthesis of substituted tetrahydroisoquinolines through lithiation and electrophilic quenching processes has been explored, with tert-butoxycarbonyl (Boc)-protected intermediates yielding a variety of functionalized products. This research underscores the versatility of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in synthetic organic chemistry, offering pathways to complex molecules with potential applications in medicinal chemistry and material science (Talk et al., 2016).
Luminescent Materials for Data Security
Investigations into heteroleptic cationic Ir(III) complexes have revealed the potential of tert-butyl substituted compounds in creating materials with tunable emissions and mechanoluminescence. These properties are crucial for the development of smart luminescent materials for applications such as data security protection, showcasing an innovative use of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in advanced material science (Song et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-chloroquinolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYFEQRTKXNZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-chloroquinolin-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

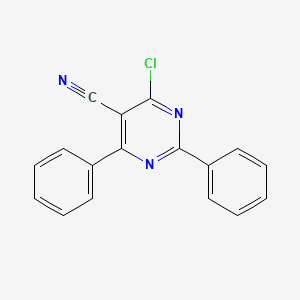
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)
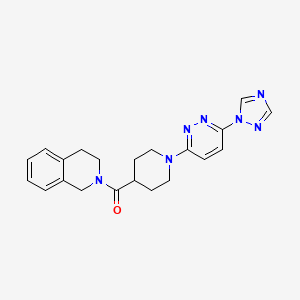
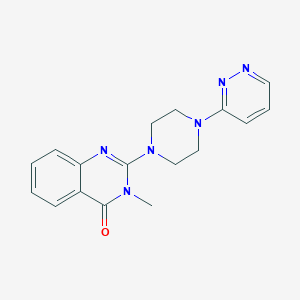
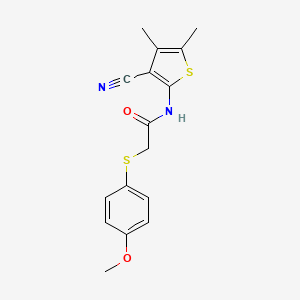
![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
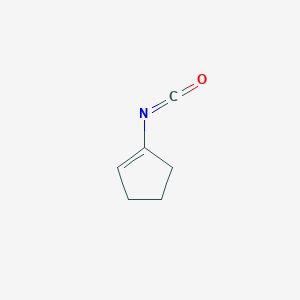
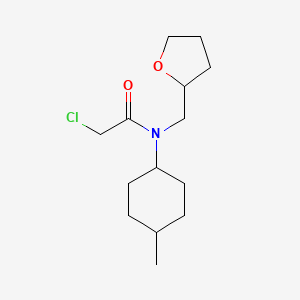
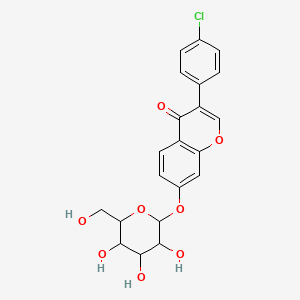
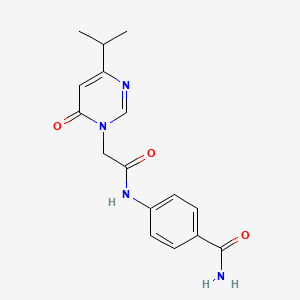
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
